molecular formula C11H18N2O3 B8767836 Ethyl 1-(tert-butyl)-4-(hydroxymethyl)-1H-pyrazole-3-carboxylate CAS No. 1374258-07-7

Ethyl 1-(tert-butyl)-4-(hydroxymethyl)-1H-pyrazole-3-carboxylate

Cat. No. B8767836
M. Wt: 226.27 g/mol
InChI Key: FPABHYIKKMHYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08859773B2

Procedure details

To a 0° C. solution of ethyl 1-tert-butyl-4-(hydroxymethyl)-1H-pyrazole-3-carboxylate (3.9 g, 17.24 mmol) in dichloromethane (120 mL) was added phosphorus tribromide (4.91 mL, 51.7 mmol), and the resultant mixture was stirred 30 minutes at 0° C. and then 1 hour at room temperature. The mixture was quenched with 50 mL water, neutralized with saturated aqueous sodium bicarbonate, stirred 30 minutes, and then extracted with dichloromethane (2×150 mL). The combined organic extracts were washed with 100 mL brine, dried over sodium sulfate, filtered and concentrated. The resulting residue was purified by flash chromatography (7-60% ethyl acetate/heptanes, 50 g silica gel) to yield ethyl 4-(bromomethyl)-1-tert-butyl-1H-pyrazole-3-carboxylate (4.12 g) as a clear oil. +APCI (M+H) 289.1; 1H NMR (400 MHz, CDCl3, δ): 7.61 (s, 1H), 4.70 (s, 2H), 4.41 (q, J=7.2 Hz, 2H), 1.60 (s, 9H), 1.40 (t, 3H).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
4.91 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:5]1[CH:9]=[C:8]([CH2:10]O)[C:7]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:6]1)([CH3:4])([CH3:3])[CH3:2].P(Br)(Br)[Br:18]>ClCCl>[Br:18][CH2:10][C:8]1[C:7]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:6][N:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[CH:9]=1

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
C(C)(C)(C)N1N=C(C(=C1)CO)C(=O)OCC
Name
Quantity
4.91 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with 50 mL water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×150 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with 100 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash chromatography (7-60% ethyl acetate/heptanes, 50 g silica gel)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC=1C(=NN(C1)C(C)(C)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.12 g
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.